molecular formula C21H23N5O5S B2692293 Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate CAS No. 1421468-54-3

Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate

Cat. No. B2692293
CAS RN: 1421468-54-3
M. Wt: 457.51
InChI Key: FYSMGQNGOZSXQR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O5S and its molecular weight is 457.51. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Properties : Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate and related compounds have been synthesized with notable antimicrobial activities. For instance, studies have highlighted their significant action predominantly against Gram-negative bacteria (Woulfe & Miller, 1985). Similarly, other related compounds have demonstrated efficacy against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

  • Synthesis of β-Lactam Antibiotics : This compound and its derivatives are important in the synthesis of β-lactam antibiotics, a crucial class of antibiotics. Research has delved into various synthesis methods and intermediates for producing these antibiotics, highlighting the versatility and importance of such compounds in medicinal chemistry (Cainelli et al., 1998).

  • Anti-inflammatory and Analgesic Properties : Compounds related to Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate have been synthesized and tested for their potential anti-inflammatory and analgesic properties. Some derivatives have shown promising results when compared with standard drugs, indicating their potential in the development of new therapeutic agents (Dewangan et al., 2015).

  • Anticancer Activity : Thiazole compounds, closely related to the compound , have been synthesized and tested for their anticancer activity. Specifically, some studies have focused on breast cancer cells, with certain derivatives showing comparable activity to standard treatments (Sonar et al., 2020).

Chemical Synthesis and Characterization

  • Synthetic Routes : Various synthetic routes have been developed for compounds similar to Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate, demonstrating the chemical versatility and the potential for modification to tailor specific biological activities (Mori et al., 1988).

  • Structural Analysis : Detailed structural analysis and characterization of these compounds, including crystallographic studies, have been conducted to understand their molecular configurations and potential interactions with biological targets (Li et al., 2015).

properties

IUPAC Name

ethyl 2-[2-[[2-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S/c1-3-30-18(28)8-14-12-32-21(22-14)23-17(27)11-26-9-13(10-26)20-24-19(25-31-20)15-6-4-5-7-16(15)29-2/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSMGQNGOZSXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate

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